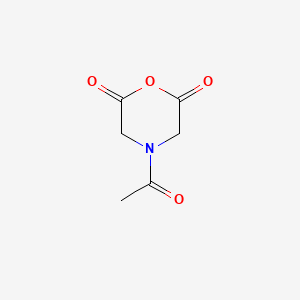
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phenyl-N-tert-butyl nitrone, which is known for its applications in spin trapping and free radical research . This compound is characterized by the presence of deuterium atoms, which makes it useful in various analytical and experimental settings.
Mechanism of Action
Target of Action
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE primarily targets cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) . COX-2 is an enzyme responsible for inflammation and pain, while iNOS is involved in the production of nitric oxide, a molecule that plays a crucial role in immune and inflammatory responses .
Mode of Action
This compound interacts with its targets through its radical scavenging activity . It inhibits the activity of COX-2 and the induction of iNOS, thereby preventing the overproduction of nitric oxide . This inhibition can lead to a reduction in inflammation and pain .
Biochemical Pathways
The affected biochemical pathways primarily involve the inflammatory response . By inhibiting COX-2 and iNOS, this compound can prevent the overproduction of pro-inflammatory molecules like prostaglandins and nitric oxide . This can lead to a decrease in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the number of emboli-induced cerebral microinfarctions and prevention of neoplasia . These effects are likely due to the compound’s ability to scavenge free radicals and inhibit the activity of COX-2 and iNOS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE involves the incorporation of deuterium atoms into the phenyl and tert-butyl groups. The general synthetic route includes the reaction of deuterated benzaldehyde with tert-butylamine in the presence of a nitrone-forming reagent . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, which are useful in further research and analytical applications .
Scientific Research Applications
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in electron spin resonance (ESR) studies to detect and analyze free radicals.
Biology: Employed in studies involving oxidative stress and free radical biology.
Industry: Used in the development of new materials and chemical processes that involve free radical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenyl-N-tert-butyl nitrone: The non-deuterated version of the compound, widely used in spin trapping and free radical research.
N-tert-butyl-α-phenylnitrone (PBN): Another nitrone compound with similar applications in free radical research and potential therapeutic uses.
Uniqueness
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in isotopic labeling studies. This isotopic labeling allows for more precise and accurate analytical measurements, making it a valuable tool in scientific research .
Properties
CAS No. |
119391-92-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
191.332 |
IUPAC Name |
N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |
InChI Key |
IYSYLWYGCWTJSG-IJUZYFTRSA-N |
SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


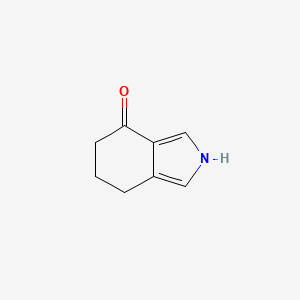
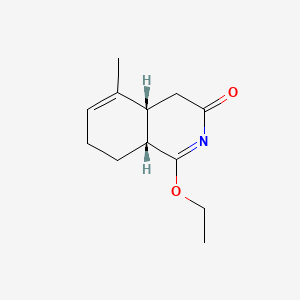
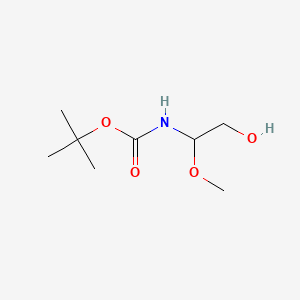
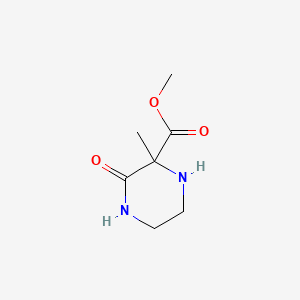
![(2S)-2-amino-N-[[(1R,2S,10R,13R,14S)-16,19-dihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B568627.png)
![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)
![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)
